N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)15(10-21-18-7-8-19-21)20-16(22)13-9-17-14-6-4-3-5-12(13)14/h3-9,11,15,17H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIFLAVHCQSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Indole/Benzimidazole Carboxamide Families
The compound shares structural motifs with indole and benzimidazole derivatives, particularly those designed as enzyme inhibitors. Key analogues include:
Physicochemical and Spectral Comparisons
- Triazole vs.
- Carboxamide Position: Indole-3-carboxamide (target) vs.
- Spectral Data : The NH-triazole proton in analogous compounds resonates near δ 13.0 ppm , consistent with the target compound. Branched alkyl chains (e.g., 3-methylbutan-2-yl) may show upfield-shifted $ ^1H $-NMR signals for methyl groups (δ 1.0–1.5 ppm) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by coupling with indole-3-carboxamide derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. Purity is validated using HPLC and thin-layer chromatography (TLC) with UV/Vis or fluorescence detection .
- Critical Parameters : Monitor reaction intermediates using H NMR to confirm regioselectivity of triazole formation. For scale-up, consider microwave-assisted synthesis to enhance yield .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- Spectroscopy : H/C NMR for functional group analysis, ESI-MS for molecular weight confirmation, and FT-IR to verify amide bonds and triazole vibrations .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use WinGX or OLEX2 for structure solution and ORTEP for visualization .
Q. How do substituents on the indole and triazole moieties influence physicochemical properties?
- Methodology : Perform computational modeling (e.g., DFT for dipole moments, logP calculations) to predict solubility and partition coefficients. Experimentally, measure melting points (DSC), solubility in polar/apolar solvents, and stability under oxidative conditions (e.g., HO exposure) .
- Key Findings : Electron-withdrawing groups on the indole (e.g., halogens) enhance thermal stability, while alkyl chains on the triazole improve lipophilicity .
Advanced Research Questions
Q. How can molecular docking simulations guide the design of analogs targeting specific enzymes (e.g., kinases)?
- Methodology : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein target (PDB ID) by removing water molecules and adding polar hydrogens. Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Cross-validate with SPR or ITC binding assays .
- Data Interpretation : Resolve false-positive docking results by comparing MD-derived binding free energies (MM/PBSA) with experimental IC values .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data (e.g., anti-inflammatory assays)?
- Methodology :
- Experimental Replication : Conduct dose-response curves in triplicate using primary cell lines (e.g., RAW 264.7 macrophages) to rule out batch variability.
- Off-Target Analysis : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
- Statistical Models : Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for GPCRs?
- Methodology :
- Analog Synthesis : Introduce bioisosteres (e.g., replacing triazole with tetrazole) and measure affinity via radioligand binding assays (e.g., H-labeled antagonists).
- Pharmacophore Mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors (triazole N2/N3) and hydrophobic pockets .
Q. What in vitro models best predict this compound’s metabolic stability and toxicity?
- Methodology :
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Identify major metabolites using HRMS/MS.
- Toxicity Screening : Use zebrafish embryos (FET assay) for acute toxicity and MTT assays in HepG2 cells for mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
